molecular formula C8H7BrN2 B6358482 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1540538-11-1

6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B6358482
CAS No.: 1540538-11-1
M. Wt: 211.06 g/mol
InChI Key: XUHAAPXJKHPPDM-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C8H7BrN2 . It has a molecular weight of 211.06 . This compound is used for research purposes .


Molecular Structure Analysis

The linear structure formula of this compound is C8H7BrN2 . The InChI Key is FGQVFNJXOVQUCQ-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate and exhibits inhibitory activity against CYP1A2 . The compound has a Log Po/w (iLOGP) of 1.84 . Its water solubility is 0.162 mg/ml .

Mechanism of Action

While the specific mechanism of action for 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is not provided, it’s worth noting that pyrrolopyridine derivatives have been reported to inhibit FGFR signaling pathways, which play an essential role in various types of tumors .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The signal word is “Warning” and the hazard statements include H302 and H317 . Precautionary measures include P280 .

Properties

IUPAC Name

6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-4-6-2-3-7(9)11-8(6)10-5/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHAAPXJKHPPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)N=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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